(1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol
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Overview
Description
(1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol: is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a methanol group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that compounds with a pyrrolidine ring have been found to have diverse biological activities .
Result of Action
Compounds with a pyrrolidine ring have been found to have diverse biological activities .
Action Environment
The physicochemical parameters of pyrrolidine and its derivatives can be influenced by steric factors, which can affect their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with pyrrolidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using a reducing agent like lithium aluminum hydride or sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: The major product is the corresponding ketone.
Reduction: Various alcohol derivatives can be formed.
Substitution: Substituted pyrrolidine derivatives are the major products.
Scientific Research Applications
Chemistry: In chemistry, (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards specific biological targets.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or metabolic diseases.
Industry: Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or improved solubility.
Comparison with Similar Compounds
- [1-[[2-(Fluoromethyl)phenyl]methyl]pyrrolidin-2-yl]methanol
- [1-[[2-(Chloromethyl)phenyl]methyl]pyrrolidin-2-yl]methanol
- [1-[[2-(Bromomethyl)phenyl]methyl]pyrrolidin-2-yl]methanol
Comparison: Compared to its analogs, (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for drug development and other scientific applications.
Properties
IUPAC Name |
[1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12-6-2-1-4-10(12)8-17-7-3-5-11(17)9-18/h1-2,4,6,11,18H,3,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRHLVGKMYKFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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